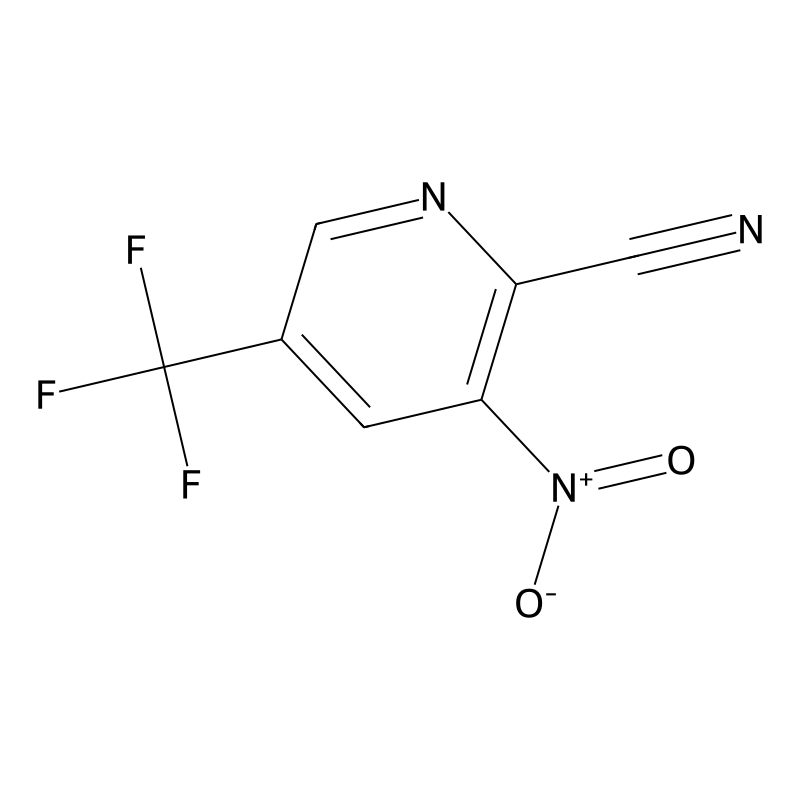3-Nitro-5-(trifluoromethyl)picolinonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-Nitro-5-(trifluoromethyl)picolinonitrile is a heterocyclic organic compound categorized under pyridine derivatives. Its molecular formula is , and it has a molecular weight of approximately 217.1 g/mol. The compound features a nitro group and a trifluoromethyl group attached to the picolinonitrile backbone, which contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or tin(II) chloride. This reaction can yield 5-amino-3-(trifluoromethyl)picolinonitrile.
- Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Substitution: It can participate in nucleophilic substitution reactions, where either the nitro or trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions .
Research indicates that 3-nitro-5-(trifluoromethyl)picolinonitrile may exhibit potential biological activities. Compounds with similar structures have been studied for their antimicrobial, antifungal, and anticancer properties. The unique functional groups present in this compound allow it to interact with biological targets, potentially leading to significant pharmacological effects.
The synthesis of 3-nitro-5-(trifluoromethyl)picolinonitrile typically involves the nitration of 3-(trifluoromethyl)picolinonitrile. Various synthetic routes have been documented, including:
- Nitration: This method involves introducing the nitro group into the picolinonitrile structure using nitrating agents under controlled conditions to ensure high yield and purity.
- One-Pot Synthesis: Some methods utilize a one-pot approach for synthesizing derivatives of this compound, streamlining the process and improving efficiency .
3-Nitro-5-(trifluoromethyl)picolinonitrile has several applications across different fields:
- Medicinal Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and may lead to the development of new pharmaceuticals .
- Coordination Chemistry: The compound has been explored for its ability to coordinate with lanthanide ions, potentially enhancing luminescent properties in materials science applications .
- Catalysis: It may also play a role in catalytic processes, particularly in reactions involving picoline derivatives.
Several compounds share structural similarities with 3-nitro-5-(trifluoromethyl)picolinonitrile. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(Trifluoromethyl)picolinonitrile | Lacks the nitro group, making it less reactive | |
| 5-Amino-3-(trifluoromethyl)picolinonitrile | Contains an amino group instead of a nitro group | |
| 5-Nitro-2-(trifluoromethyl)picolinonitrile | Different position of trifluoromethyl group affecting reactivity | |
| 6-Chloro-3-(trifluoromethyl)picolinonitrile | Contains a chlorine atom which alters its chemical behavior |
Uniqueness
The uniqueness of 3-nitro-5-(trifluoromethyl)picolinonitrile lies in its combination of functional groups—specifically, the presence of both a nitro group and a trifluoromethyl group on the picolinonitrile backbone. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for various applications in research and industry.








